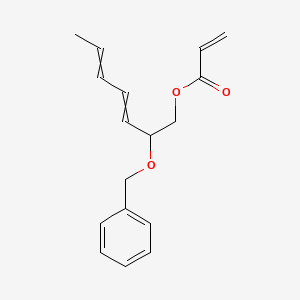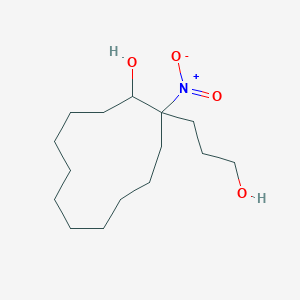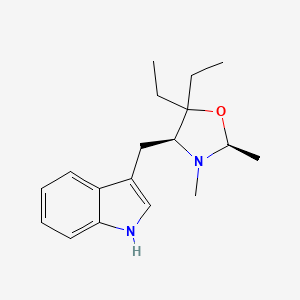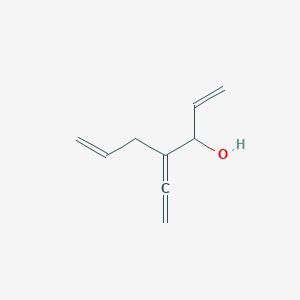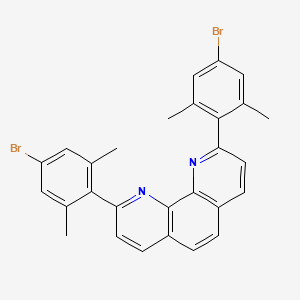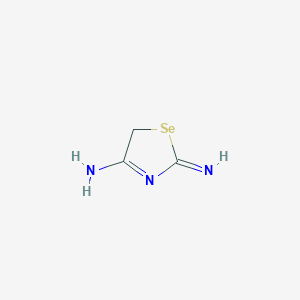
2-Imino-2,5-dihydro-1,3-selenazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-2,5-dihydro-1,3-selenazol-4-amine is a heterocyclic compound containing selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2,5-dihydro-1,3-selenazol-4-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis with water . This method is efficient and yields the desired selenazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing environmentally benign solvents and catalysts to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-2,5-dihydro-1,3-selenazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it into selenides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the selenazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.
Major Products Formed
The major products formed from these reactions include selenoxides, selenides, and various substituted selenazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Imino-2,5-dihydro-1,3-selenazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Imino-2,5-dihydro-1,3-selenazol-4-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its ability to induce apoptosis in cancer cells has been noted .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imino-2,5-dihydro-1,3,4-thiadiazoles: These compounds are similar in structure but contain sulfur instead of selenium.
2-Imino-2H-chromen-3-yl-1,3,5-triazines: These compounds share the imino group and have shown significant cytotoxic activity.
Uniqueness
2-Imino-2,5-dihydro-1,3-selenazol-4-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and stability, making them valuable in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
791586-40-8 |
|---|---|
Formule moléculaire |
C3H5N3Se |
Poids moléculaire |
162.06 g/mol |
Nom IUPAC |
2-imino-5H-1,3-selenazol-4-amine |
InChI |
InChI=1S/C3H5N3Se/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) |
Clé InChI |
GCIKTGWVHYFFLE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC(=N)[Se]1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



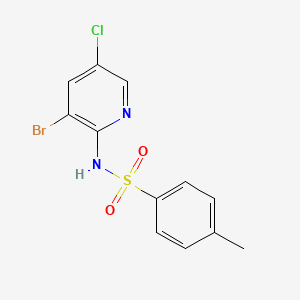

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
